2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chromenone moiety, a thiazole ring, and a carboxylate ester group, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C20H19ClN2O5S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-methylpropyl 2-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5S/c1-9(2)8-27-19(26)17-11(4)22-20(29-17)23-18(25)16-7-14(24)12-6-13(21)10(3)5-15(12)28-16/h5-7,9H,8H2,1-4H3,(H,22,23,25) |
InChI Key |
ZRICNIZDDBYPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.
Coupling Reactions: The chromenone and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final esterification step involves the reaction of the carboxylic acid with 2-methylpropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the chromenone moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent on the chromenone ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazole or chromenone rings.
Reduction: Reduced alcohols or amines.
Substitution: Substituted chromenone derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting bioactivity due to the presence of the chromenone and thiazole moieties, which are known for their pharmacological properties. It could be studied for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, the compound could be investigated as a lead compound for drug development. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-methyl-4-oxo-4H-chromen-2-yl derivatives: These compounds share the chromenone moiety and may exhibit similar bioactivities.
Thiazole-containing compounds: Compounds with thiazole rings are known for their diverse pharmacological properties.
Carboxylate esters: These compounds are common in organic synthesis and can serve as intermediates for various chemical transformations.
Uniqueness
What sets 2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate apart is the combination of these functional groups in a single molecule, which may result in unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in multiple scientific fields.
Biological Activity
The compound 2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate, known by its systematic name and CAS number 873082-12-3, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H19ClN2O5S
- Molecular Weight : 426.89 g/mol
- Key Functional Groups : Thiazole ring, carbonyl group, and chloro-substituted chromene.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits IC50 values in the micromolar range against human tumor cell lines, suggesting potent antiproliferative effects.
These results indicate a promising therapeutic potential for breast and cervical cancers.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.0 HeLa (Cervical Cancer) 3.5 A549 (Lung Cancer) 4.2
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
-
DNA Intercalation : Spectroscopic studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
- Fluorescence Emission Studies : Increased fluorescence upon binding to DNA indicates strong interaction, supporting the intercalative mode of binding.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens:
-
Antimicrobial Assays : The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
These findings suggest that the compound possesses moderate antibacterial properties.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 70 µg/mL
Case Studies
Several case studies have investigated the biological activities of similar thiazole derivatives:
- Study on Thiazole Derivatives : A study published in European Journal of Medicinal Chemistry highlighted a series of thiazole compounds that exhibited significant antitumor activity through apoptosis induction in cancer cells . The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance biological efficacy.
- Antimicrobial Evaluation : Another research article focused on various thiazole derivatives demonstrated their effectiveness against resistant bacterial strains, emphasizing the need for new antimicrobial agents in light of increasing resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
